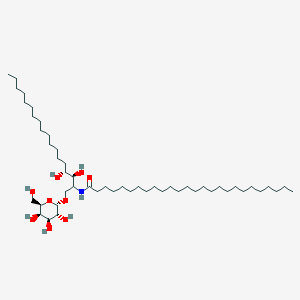
3-Methoxyphenylglyoxal
Overview
Description
3-Methoxyphenylglyoxal is an organic compound with the molecular formula C9H8O3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glyoxal moiety. This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylglyoxal can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyphenylglyoxal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyphenylethanol.
Substitution: Various substituted phenylglyoxals depending on the reagents used.
Scientific Research Applications
3-Methoxyphenylglyoxal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a reagent for modifying amino acids and proteins, aiding in the study of protein structure and function.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-Methoxyphenylglyoxal involves its interaction with specific molecular targets, such as amino acids and proteins. It can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that can alter their function. This property is particularly useful in biochemical studies where it is used to probe protein structure and function.
Comparison with Similar Compounds
Phenylglyoxal: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxybenzaldehyde: Similar structure but lacks the glyoxal moiety, limiting its reactivity in glyoxal-specific reactions.
3-Methoxyphenylacetaldehyde: Similar but with different reactivity due to the presence of an acetaldehyde group instead of a glyoxal moiety.
Uniqueness: 3-Methoxyphenylglyoxal is unique due to the presence of both a methoxy group and a glyoxal moiety, which confer distinct reactivity patterns. This makes it a versatile compound in organic synthesis and biochemical research.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHYQEYAJMDKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185853 | |
| Record name | 3-Methoxyphenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32025-65-3 | |
| Record name | 3-Methoxyphenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032025653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyphenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)
![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)

![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)

![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)

![3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1228885.png)





